molecular formula C7H6FN5 B1340947 2-fluoro-5-(1H-tetrazol-1-yl)aniline CAS No. 924871-22-7

2-fluoro-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B1340947
CAS No.: 924871-22-7
M. Wt: 179.15 g/mol
InChI Key: SWUDDHHJYLWCJV-UHFFFAOYSA-N
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Description

2-fluoro-5-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C7H6FN5. It is characterized by the presence of a fluorine atom and a tetrazole ring attached to an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Biochemical Analysis

Biochemical Properties

2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, even after its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring .

Scientific Research Applications

2-fluoro-5-(1H-tetrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Fluoro-5-(1H-tetrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications, particularly in oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6FN5\text{C}_7\text{H}_6\text{F}\text{N}_5

This compound features a fluorine atom and a tetrazole ring attached to an aniline scaffold, which contributes to its unique reactivity and biological properties.

Research indicates that compounds containing tetrazole rings, such as this compound, exhibit several mechanisms of action:

  • Microtubule Destabilization : Similar tetrazole derivatives have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : In silico studies suggest that this compound may inhibit specific enzymes involved in bacterial resistance mechanisms, such as KPC-2 β-lactamase .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Studies have demonstrated that related tetrazole compounds exhibit significant anticancer properties. For instance, they have been tested against various cancer cell lines, including SGC-7901 (gastric cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation.

Antimicrobial Activity

In vitro evaluations have highlighted the potential of this compound as an antimicrobial agent. It has been particularly noted for its ability to enhance the efficacy of β-lactam antibiotics against resistant strains by reducing the minimum inhibitory concentration (MIC) .

Case Studies

Several case studies have focused on the biological activity of tetrazole-containing compounds:

  • Study on Microtubule Dynamics :
    • Objective : To evaluate the effect of tetrazole derivatives on cancer cell proliferation.
    • Findings : Compounds demonstrated significant inhibition of cell growth through microtubule destabilization mechanisms.
    • Cell Lines Tested : SGC-7901 and A549 cells showed reduced viability upon treatment with these compounds.
  • Beta-Lactamase Inhibition :
    • Objective : To assess the compound's ability to inhibit KPC-2 β-lactamase.
    • Findings : The compound significantly reduced the MIC of meropenem against KPC-2 overexpressing clinical strains, indicating its potential as an adjuvant therapy for resistant infections .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Properties
This compoundAnticancer, AntimicrobialFluorine enhances metabolic stability
5-Fluoro-2-(1H-tetrazol-1-YL)anilineMicrotubule destabilizationSimilar structure with different substitution patterns
N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamideEnzyme inhibitionHigh ligand efficiency in KPC-2 binding

Properties

IUPAC Name

2-fluoro-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUDDHHJYLWCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585903
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-22-7
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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